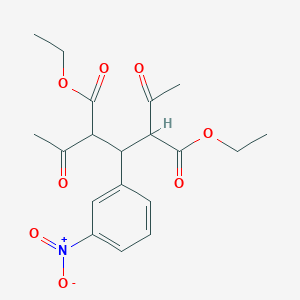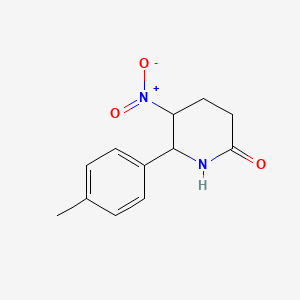![molecular formula C22H14F3N3O2S2 B11090329 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11090329.png)
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl cyanide group, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and sonication can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE include other thiophene derivatives and pyridyl cyanides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
The uniqueness of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H14F3N3O2S2 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H14F3N3O2S2/c1-12-4-2-5-13(8-12)28-19(29)10-18(21(28)30)32-20-14(11-26)15(22(23,24)25)9-16(27-20)17-6-3-7-31-17/h2-9,18H,10H2,1H3 |
InChI Key |
CCFKCJJGYLPFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11090247.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11090249.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11090268.png)
![(2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11090278.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11090287.png)
![5-nitro-2-(4-{(E)-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)benzonitrile](/img/structure/B11090293.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione](/img/structure/B11090296.png)
![N-(2,5-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090305.png)


![methyl 2-{[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11090320.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090321.png)
![Methyl 11-(4-isopropylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11090323.png)
